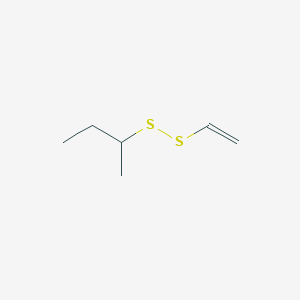
2-(Ethenyldisulfanyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethenyldisulfanyl)butane is an organic compound with the molecular formula C6H12S2 It is characterized by the presence of a disulfide bond (S-S) and an ethenyl group (CH2=CH-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Ethenyldisulfanyl)butane can be synthesized through several methods. One common approach involves the reaction of 2-butanethiol with ethenyl disulfide under controlled conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the disulfide bond. The reaction is carried out at a moderate temperature, usually between 50-100°C, and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethenyldisulfanyl)butane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) or hydrohalogenation using hydrogen halides (HCl, HBr).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(Ethenyldisulfanyl)butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Ethenyldisulfanyl)butane involves the interaction of its disulfide bond with various molecular targets. In biological systems, the disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The ethenyl group can also participate in reactions that modify the compound’s activity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Ethenyldisulfanyl)propane: Similar structure but with a different alkyl chain length.
2-(Ethenyldisulfanyl)ethane: Shorter alkyl chain compared to 2-(Ethenyldisulfanyl)butane.
2-(Ethenyldisulfanyl)pentane: Longer alkyl chain compared to this compound.
Uniqueness
This compound is unique due to its specific alkyl chain length, which influences its physical and chemical properties
Eigenschaften
CAS-Nummer |
110690-20-5 |
|---|---|
Molekularformel |
C6H12S2 |
Molekulargewicht |
148.3 g/mol |
IUPAC-Name |
2-(ethenyldisulfanyl)butane |
InChI |
InChI=1S/C6H12S2/c1-4-6(3)8-7-5-2/h5-6H,2,4H2,1,3H3 |
InChI-Schlüssel |
VEUNXNFFFZFEHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)SSC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


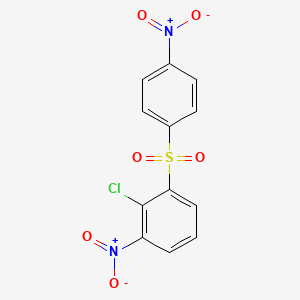
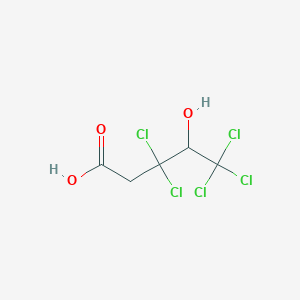
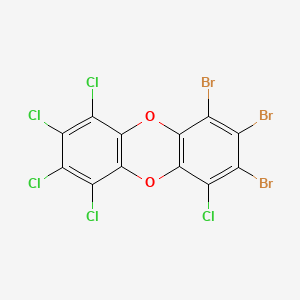
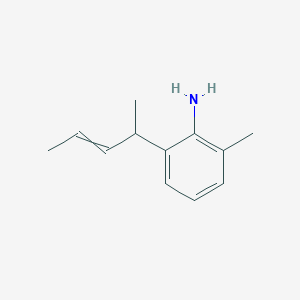
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
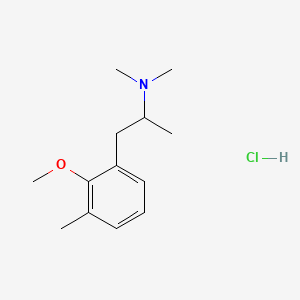
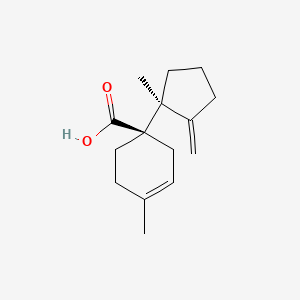
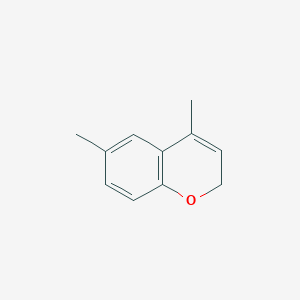

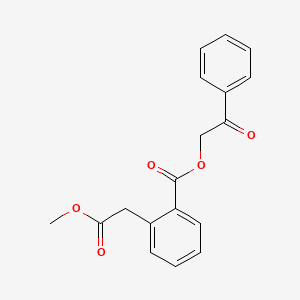
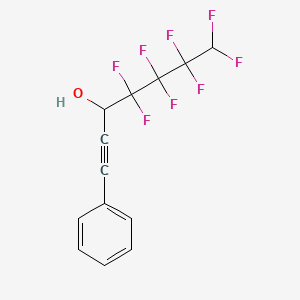
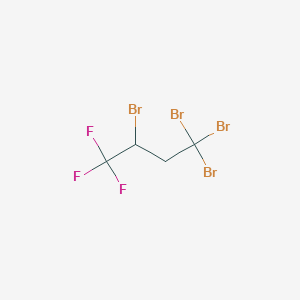
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
